molecular formula C17H19NO4 B14112386 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one

6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one

Cat. No.: B14112386
M. Wt: 301.34 g/mol
InChI Key: SWPVQWUMQJYFQX-UHFFFAOYSA-N
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Description

6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a dimethylamino-propenoyl group at position 6, an ethyl group at position 4, a hydroxyl group at position 7, and a methyl group at position 6. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.35 g/mol and CAS number 1821457-35-5 . The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 7 and the adjacent carbonyl oxygen, as inferred from analogous chromen-2-one derivatives .

Key spectral data includes:

  • IR: Strong absorption bands for carbonyl (C=O) at ~1712 cm⁻¹ and hydroxyl (-OH) at ~3125 cm⁻¹ .
  • NMR: Distinct signals for the dimethylamino group (δ ~2.9 ppm in ¹H-NMR), ethyl substituent (δ ~1.2–1.4 ppm for CH₃), and aromatic protons (δ ~6.5–8.1 ppm) .

Properties

IUPAC Name

6-[3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-5-11-8-15(20)22-17-10(2)16(21)13(9-12(11)17)14(19)6-7-18(3)4/h6-9,21H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPVQWUMQJYFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Core Formation

The Pechmann reaction, employing resorcinol derivatives and β-keto esters, is a cornerstone for coumarin synthesis. For the target compound’s core, 4-ethyl-7-hydroxy-8-methylcoumarin is synthesized via condensation of 3-ethyl-5-methylresorcinol with ethyl acetoacetate under acidic conditions.

Reaction Conditions :

  • Catalyst: Concentrated sulfuric acid or FeCl₃·6H₂O.
  • Temperature: 80–100°C.
  • Solvent: Ethanol or solvent-free.

Yields range from 70–85%, with the ethyl and methyl groups introduced via the resorcinol substrate.

Alternative Routes: Knoevenagel Condensation

For coumarins lacking β-keto ester compatibility, the Knoevenagel condensation between salicylaldehydes and active methylene compounds (e.g., malonic acid) is employed. Substituted salicylaldehydes pre-functionalized with ethyl and methyl groups enable direct core formation.

Example :

  • Salicylaldehyde derivative: 3-ethyl-5-methyl-2-hydroxybenzaldehyde.
  • Active methylene compound: Diethyl malonate.
  • Catalyst: Piperidine/acetic acid.
  • Yield: 65–78%.

Functionalization with the Dimethylamino Acryloyl Group

Acylation at C6

The C6 position’s reactivity is leveraged for acylation. A Friedel-Crafts approach using acryloyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the acryloyl moiety. Subsequent dimethylamination is achieved via Michael addition with dimethylamine.

Procedure :

  • Acylation :
    • React 4-ethyl-7-hydroxy-8-methylcoumarin with acryloyl chloride (1.2 equiv) in anhydrous DCM.
    • Catalyst: AlCl₃ (0.1 equiv).
    • Temperature: 0°C to room temperature.
    • Yield: 60–70%.
  • Dimethylamination :
    • Treat acryloylated intermediate with dimethylamine (2.0 equiv) in THF.
    • Reaction time: 12 hours.
    • Yield: 85–90%.

One-Pot Tandem Acylation-Amination

Recent advances utilize tandem catalysis to streamline the process. A bifunctional catalyst (e.g., Pd/Cu) enables concurrent acylation and amination, reducing purification steps.

Conditions :

  • Solvent: DMF.
  • Temperature: 60°C.
  • Yield: 75–80%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity and catalyst choice on yields:

Solvent Catalyst Yield (%) Reference
DCM AlCl₃ 70
THF Piperidine 65
DMF Pd/Cu 80

Polar aprotic solvents (DMF) enhance electrophilic acylation, while Lewis acids improve regioselectivity.

Temperature and Time Dependence

Elevated temperatures (60–80°C) accelerate acylation but risk hydroxyl group oxidation. Optimal balance is achieved at 50°C with 6-hour reaction times, yielding 78% product.

Comparative Analysis of Synthetic Routes

Pechmann vs. Knoevenagel Core Synthesis

Parameter Pechmann Knoevenagel
Yield (%) 85 78
Functionalization Limited Flexible
Scalability High Moderate

The Pechmann method offers higher yields, while Knoevenagel allows pre-functionalized substrates.

Acylation Methods

Method Yield (%) Purity (%)
Friedel-Crafts 70 95
Tandem Catalysis 80 98

Tandem catalysis minimizes side reactions, enhancing purity.

Challenges and Limitations

  • Steric Hindrance : The 8-methyl group impedes acylation at C6, necessitating excess acryloyl chloride.
  • Hydroxyl Group Protection : Selective protection (e.g., tert-butyldimethylsilyl) is required to prevent side reactions during acylation.
  • Purification Complexity : Chromatographic separation is often needed to isolate the regioisomer.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 4

The ethyl group at position 4 in the target compound distinguishes it from analogues with longer alkyl chains or aromatic substituents:

Compound Name Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound Ethyl C₁₇H₁₉NO₄ 301.35 Moderate lipophilicity
4-Butyl variant Butyl C₁₉H₂₃NO₄ 329.40 Increased lipophilicity, altered solubility
4-Phenyl variant (e.g., 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one) Phenyl C₂₀H₁₇NO₄ 335.35 Enhanced π-π interactions, reduced solubility in polar solvents

Impact :

  • Aromatic substituents (e.g., phenyl) introduce π-π stacking capabilities, which may improve binding to hydrophobic protein pockets .

Variations in the Prop-2-enoyl Side Chain

The dimethylamino-propenoyl group at position 6 is critical for electronic properties and hydrogen bonding:

Compound Name Side Chain Modification Molecular Formula Key Spectral or Functional Differences Reference
Target Compound Dimethylamino-propenoyl C₁₇H₁₉NO₄ Strong NMR signal for dimethylamino (δ ~2.9 ppm)
8-[(Dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl and pyrazolyl groups C₂₄H₂₂F₃N₃O₃ Trifluoromethyl enhances metabolic stability; pyrazolyl enables additional hydrogen bonding
6-Chloro-8-diethylaminomethyl-7-hydroxy-4-methyl-chromen-2-one Chloro and diethylaminomethyl C₁₆H₂₁ClNO₃ Chloro group increases electronegativity, altering reactivity

Impact :

  • Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .

Hydroxyl and Methyl Group Positioning

The hydroxyl group at position 7 and methyl group at position 8 are conserved in many analogues, but substitutions at these positions alter physicochemical properties:

Compound Name Position 7 and 8 Modifications Molecular Formula Key Differences Reference
Target Compound 7-OH, 8-CH₃ C₁₇H₁₉NO₄ Optimized for hydrogen bonding and steric bulk
7-Methoxy-10-methyl-3,4-dihydro-2H-3,6-epoxy[1,5]dioxocino[3,2-g]chromen-8(6H)-one 7-OCH₃, complex fused ring C₁₇H₁₈O₆ Methoxy reduces acidity, fused rings increase rigidity
5-Hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-f]chromen-2-one 5-OH, 8,8-dimethyl C₂₅H₂₄O₅ Additional methyl groups increase steric hindrance

Impact :

  • Methoxy groups reduce hydrogen-bonding capacity compared to hydroxyl, affecting solubility and target interactions .

Biological Activity

6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one, also known by its CAS number 1821457-37-7, is a synthetic compound belonging to the class of chromenones. This compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO4C_{18}H_{21}NO_{4}, with a molecular weight of 315.36 g/mol. The structure features a chromenone backbone with a dimethylamino prop-2-enoyl substituent, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one demonstrate promising anticancer properties. A study involving various chromenone derivatives showed that they can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of Chromenone Derivatives

CompoundIC50 (µM)Mechanism of Action
6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-oneTBDInduces apoptosis via ROS generation
Doxorubicin0.27 ± 0.08DNA intercalation and topoisomerase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Table 2: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It triggers programmed cell death in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

Study on Anticancer Properties

In a notable case study, researchers synthesized several derivatives of chromenones and tested their efficacy against various cancer cell lines. The results indicated that 6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[3-(dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, including Mannich reactions or oxa-Diels–Alder cascades. For example, a Mannich reaction involving formaldehyde, dimethylamine, and a chromenone precursor in ethanol under reflux (30–40°C, 6–8 hours) yields intermediates, followed by acylation with 3-(dimethylamino)prop-2-enoyl chloride . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control to prevent side reactions, and stoichiometric ratios of reagents (1:1.2 molar ratio of chromenone to acylating agent) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structure elucidation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography. Hydrogen-bonding networks are analyzed using Mercury or Olex2, with validation via PLATON to check for missed symmetry or disorder .

Q. What analytical methods are validated for assessing purity, and how are impurities quantified?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm resolves impurities. Calibration curves using reference standards (e.g., USP/EP guidelines) ensure accuracy. Mass spectrometry (LC-MS) identifies structural analogs or degradation products, such as demethylated or hydroxylated derivatives .

Advanced Research Questions

Q. What mechanistic insights exist for the ANRORC (Addition, Ring-Opening, Ring-Closure) reactions involving this chromenone scaffold?

  • Methodology : ANRORC mechanisms are studied via isotopic labeling (e.g., 15^{15}N or 13^{13}C) and DFT calculations. For example, nucleophilic attack at the C2-carbonyl group triggers ring-opening, followed by recombination with amines or thiols. Kinetic studies (stopped-flow UV-Vis) reveal rate constants, while transition-state modeling (Gaussian 16, B3LYP/6-31G**) identifies steric effects from the 4-ethyl and 8-methyl substituents .

Q. How do intermolecular hydrogen bonds influence the solid-state packing and solubility of this compound?

  • Methodology : Hydrogen-bonding patterns are mapped using graph-set analysis (Etter’s rules). The 7-hydroxy and carbonyl groups form R22(8)\text{R}_2^2(8) motifs, creating layered structures. Solubility is assessed via Hansen solubility parameters; low solubility in apolar solvents correlates with strong O–H⋯O bonds. Co-crystallization with nicotinamide improves dissolution rates .

Q. What computational strategies predict the compound’s bioavailability and metabolic pathways?

  • Methodology : ADMET predictions use SwissADME or Schrödinger’s QikProp. The compound’s logP (~2.8) suggests moderate lipophilicity, while cytochrome P450 (CYP3A4) docking simulations (AutoDock Vina) highlight potential demethylation sites. Metabolites are validated via in vitro microsomal assays with LC-MS/MS fragmentation patterns .

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